- Preparation of heterotricycles as Wee 1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 1315381-29-3 (1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-)
1315381-29-3 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Numero CAS:1315381-29-3
MF:C14H19ClN2O2Si
MW:310.851363420486
CID:5667246
Update Time:2023-09-11
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
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- 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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- Inchi: 1S/C14H19ClN2O2Si/c1-20(2,3)7-6-19-10-17-5-4-12-13(15)11(9-18)8-16-14(12)17/h4-5,8-9H,6-7,10H2,1-3H3
- Chiave InChI: DUDAYGHZXFYQRC-UHFFFAOYSA-N
- Sorrisi: C12N(COCC[Si](C)(C)C)C=CC1=C(Cl)C(C=O)=CN=2
Proprietà sperimentali
- Densità: 1.16±0.1 g/cm3(Predicted)
- Punto di ebollizione: 404.3±45.0 °C(Predicted)
- pka: 2.91±0.30(Predicted)
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor, ACS Chemical Biology, 2013, 8(10), 2145-2150
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Preparation of pyrazine and pyrrolo[2,3-b]pyridine derivatives as b-raf kinase inhibitors useful in the treatment of cancer and proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, cooled
1.2 30 min, rt
1.2 30 min, rt
Riferimento
- Preparation of tricyclic pyrrolopyridine compounds as JAK inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Preparation of tricyclic heterocyclic compounds as JAK inhibitors, World Intellectual Property Organization, , ,
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Raw materials
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Preparation Products
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Letteratura correlata
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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